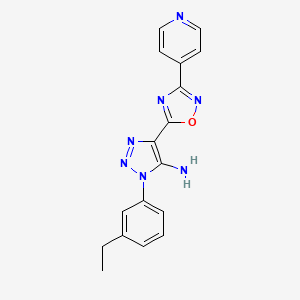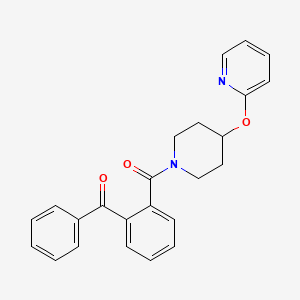
(2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzoylphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, commonly known as BPPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Complex Formation and Catalytic Activity : A study revealed the synthesis and structural characterization of dioxidovanadium(V) complexes with hydrazone ligands, demonstrating potential catalytic activity in the aerial oxidation of L-ascorbic acid. These complexes showcase the utility of benzoyl- and pyridinyl- substituted compounds in forming catalytically active complexes (Mondal, Drew, & Ghosh, 2010).
Adduct Formation : Research on the crystal structure of adducts involving chlorophenyl and piperidinyl methanone derivatives highlights the importance of these compounds in studying molecular interactions and structure elucidation (Revathi et al., 2015).
Bioreduction and Antimicrobial Activity
Bioreduction Processes : An investigation into the asymmetric bioreduction of bulky 2-benzoylpyridine derivatives demonstrated the use of Cryptococcus sp. whole-cell biocatalysts for producing enantiopure alcohols, highlighting the relevance of these compounds in green chemistry and pharmaceutical synthesis (Xu et al., 2017).
Antimicrobial Applications : Synthesis and evaluation of new pyridine derivatives, including those with benzoyl and piperidinyl groups, for antimicrobial activity showcased the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Advanced Materials and Chemical Engineering
- Material Properties : The thermal, optical, and structural studies of compounds incorporating piperidinyl and difluorophenyl groups provide insights into the design of materials with specific thermal and optical properties, useful in various engineering and materials science applications (Karthik et al., 2021).
Propiedades
IUPAC Name |
phenyl-[2-(4-pyridin-2-yloxypiperidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(18-8-2-1-3-9-18)20-10-4-5-11-21(20)24(28)26-16-13-19(14-17-26)29-22-12-6-7-15-25-22/h1-12,15,19H,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKJXTBHXLLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

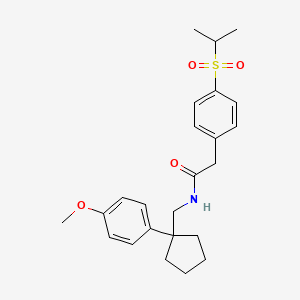
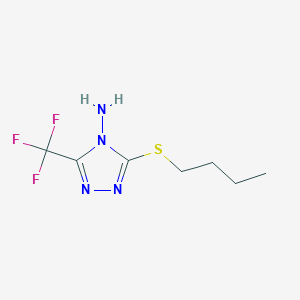
![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)
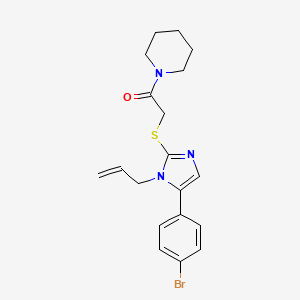
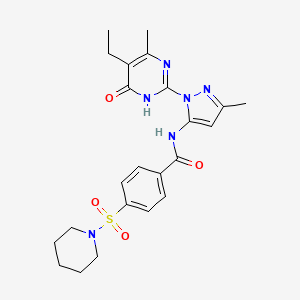
![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)
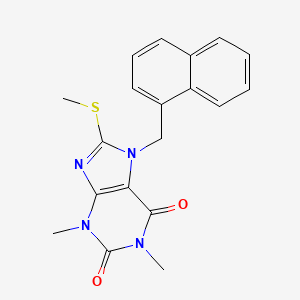
![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)
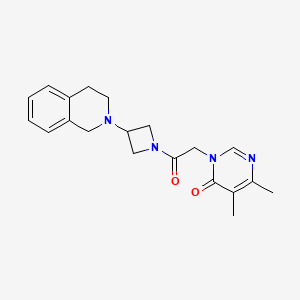
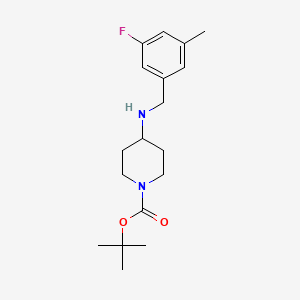
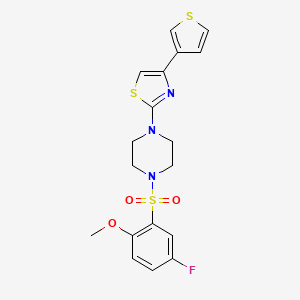
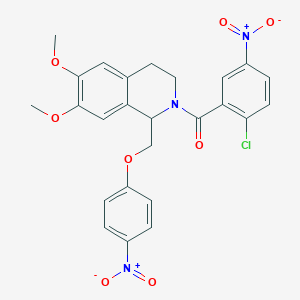
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)
